4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate
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Overview
Description
4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C19H13BrO4S2. It is a complex molecule that features a thienyl group, an acryloyl group, and a bromobenzenesulfonate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acryloyl Intermediate: The acryloyl group is introduced to the phenyl ring through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Thienyl Group Addition: The thienyl group is then added via a Heck reaction, which involves the coupling of the acryloyl intermediate with a thienyl halide in the presence of a palladium catalyst.
Sulfonation: The final step involves the sulfonation of the phenyl ring with bromobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromobenzenesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, while the acryloyl group can undergo Michael addition reactions with nucleophiles in biological systems. The bromobenzenesulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenesulfonate
- 4-(3-(2-Thienyl)acryloyl)phenyl 4-fluorobenzenesulfonate
- 4-(3-(2-Thienyl)acryloyl)phenyl 4-iodobenzenesulfonate
Uniqueness
4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This can lead to the formation of unique derivatives and enhance the compound’s reactivity in certain contexts .
Biological Activity
4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate, also known by its CAS number 297150-18-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that illustrate its applications and efficacy in various biological contexts.
- Molecular Formula : C19H13BrO4S2
- Molecular Weight : 449.34 g/mol
- Density : 1.553 g/cm³ (predicted)
- Boiling Point : Approximately 601.6 °C (predicted)
- LogP : 5.93, indicating high lipophilicity which may influence its biological activity and absorption characteristics .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Properties : There is evidence indicating that compounds with similar structures exhibit antimicrobial activity, suggesting a potential role for this sulfonate in combating bacterial infections.
- Anticancer Activity : Some derivatives of thienyl compounds have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity
A study conducted on thienyl-based compounds demonstrated significant antimicrobial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of the thienyl group plays a critical role in enhancing the antibacterial properties of the compound .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Control | Staphylococcus aureus | 15 |
Test Compound | Staphylococcus aureus | 25 |
Control | Escherichia coli | 10 |
Test Compound | Escherichia coli | 20 |
Case Study 2: Anticancer Potential
Research investigating the cytotoxic effects of thienyl derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds similar to this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the activation of caspases .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUUZRPTTYEAET-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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